molecular formula C12H13NO3 B068712 (R)-3-Acetyl-4-benzyloxazolidin-2-one CAS No. 184363-65-3

(R)-3-Acetyl-4-benzyloxazolidin-2-one

Cat. No.: B068712
CAS No.: 184363-65-3
M. Wt: 219.24 g/mol
InChI Key: YMVGXIZVSPMNPD-LLVKDONJSA-N
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Description

Significance of Chiral Auxiliaries in Enantioselective Synthesis

Enantioselective synthesis, the selective production of one enantiomer of a chiral molecule, is a cornerstone of contemporary organic chemistry. numberanalytics.com Many biological molecules, particularly pharmaceuticals, exist as one of two enantiomers, and often only one of these isomers exhibits the desired therapeutic effect while the other may be inactive or even harmful. wikipedia.org Chiral auxiliaries are stereogenic compounds that are temporarily attached to a prochiral substrate to control the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com

The primary function of a chiral auxiliary is to create a diastereomeric intermediate that allows for differentiation between the two faces of the reacting center. numberanalytics.com By introducing a chiral environment, the auxiliary directs the approach of a reagent to one side of the molecule, leading to the preferential formation of one diastereomer. sigmaaldrich.com This process, known as diastereoselective synthesis, is a reliable strategy for establishing specific stereocenters. rsc.org After the desired transformation, the auxiliary is cleaved from the product, yielding the target molecule in an enantiomerically enriched form, and can often be recovered for reuse. wikipedia.org This strategy offers high levels of stereoselectivity and predictability, making it an invaluable tool in the synthesis of complex natural products and pharmacologically active compounds. researchgate.netresearchgate.net

Historical Development and Evolution of Chiral Oxazolidinone Derivatives

The concept of using chiral auxiliaries to control stereochemistry dates back to the 1970s. numberanalytics.com Early examples were introduced by pioneers like E.J. Corey with 8-phenylmenthol and Barry Trost with mandelic acid. wikipedia.org However, it was the work of David A. Evans and his colleagues in the early 1980s that revolutionized the field with the introduction of chiral N-acyloxazolidinones. nih.gov

Initially reported in 1981, these auxiliaries, now commonly known as Evans' auxiliaries, demonstrated remarkable effectiveness in controlling the stereochemistry of aldol (B89426) reactions. nih.govharvard.edu The first generation of these compounds was derived from readily available amino acids, such as valine and phenylalanine. santiago-lab.com The synthesis involves the reduction of the amino acid to the corresponding amino alcohol, which is then cyclized with reagents like phosgene (B1210022) or diethyl carbonate to form the oxazolidinone ring. nih.govsantiago-lab.com

Over the years, the design of oxazolidinone auxiliaries has evolved to fine-tune their reactivity and selectivity. Various derivatives with different substituents at the 4 and 5 positions of the oxazolidinone ring have been developed to optimize steric hindrance and electronic properties for specific applications. These modifications have expanded their use beyond aldol reactions to include asymmetric alkylations, conjugate additions, and Diels-Alder reactions. wikipedia.orgrsc.org The broad applicability, high diastereoselectivity, and the predictable stereochemical outcomes have solidified Evans' oxazolidinones as one of the most reliable and widely used classes of chiral auxiliaries in asymmetric synthesis. researchgate.net

Conceptual Framework of Stereocontrol Mediated by (R)-3-Acetyl-4-benzyloxazolidin-2-one

The stereodirecting power of this compound stems from its well-defined conformational preferences upon enolization. The process begins with the acylation of the parent (R)-4-benzyl-2-oxazolidinone at the nitrogen atom, in this case with an acetyl group. santiago-lab.com The resulting N-acetyl imide can then be deprotonated at the α-carbon using a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. harvard.edusantiago-lab.com

The key to the stereocontrol is the formation of a rigid, chelated transition state. The lithium cation coordinates to both the carbonyl oxygen of the acetyl group and the oxygen of the oxazolidinone ring. santiago-lab.com This chelation forces the enolate into a planar and conformationally restricted arrangement. In this conformation, the bulky benzyl (B1604629) group at the C4 position of the auxiliary effectively shields one face of the enolate. wikipedia.org Consequently, an incoming electrophile is directed to attack from the less sterically hindered opposite face. santiago-lab.com This facial bias leads to the highly diastereoselective formation of a new stereocenter.

The (Z)-enolate is preferentially formed to minimize steric interactions, and it is this geometry that, in combination with the steric blocking by the benzyl group, dictates the absolute stereochemistry of the product. santiago-lab.com For instance, in alkylation reactions, this mechanism reliably produces high diastereomeric excess. The effectiveness of this stereocontrol is demonstrated in various C-C bond-forming reactions.

Table 1: Diastereoselectivity in Asymmetric Alkylation using (R)-3-Acyl-4-benzyloxazolidin-2-one Derivatives This table presents representative data on the diastereoselectivity achieved in alkylation reactions of enolates derived from N-acyl oxazolidinones, illustrating the high degree of stereocontrol exerted by the chiral auxiliary.

Acyl GroupElectrophile (R-X)Product Diastereomer RatioReference
PropionylBenzyl bromide (BnBr)>99:1 harvard.edu
PropionylMethyl iodide (MeI)98.5:1.5 harvard.edu
PropionylAllyl iodide99:1 harvard.edu
PropionylIsopropyl iodide98:2 harvard.edu

After the reaction, the chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis or reduction) to furnish the desired chiral carboxylic acid derivative, alcohol, or aldehyde, and the (R)-4-benzyl-2-oxazolidinone can be recovered. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-3-acetyl-4-benzyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-9(14)13-11(8-16-12(13)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVGXIZVSPMNPD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927841
Record name 3-Acetyl-4-benzyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132836-66-9
Record name 3-Acetyl-4-benzyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for R 3 Acetyl 4 Benzyloxazolidin 2 One and Its Precursors

Preparative Routes to Chiral (R)-4-Benzyloxazolidin-2-one

The synthesis of the chiral precursor (R)-4-benzyloxazolidin-2-one is most commonly achieved from readily available chiral pool starting materials, ensuring the establishment of the desired stereochemistry at the C4 position.

Cyclization Reactions of Benzylamine (B48309) with Polyols

A synthetic strategy for chiral oxazolidinones involves the reaction of amines with small, functionalized molecules such as polyols or their derivatives. One notable method utilizes the condensation of benzylamine with a chiral three-carbon component like (R)-glycidol, which can be considered a derivative of glycerol, a polyol.

This route proceeds under acidic conditions, often catalyzed by an acid such as p-toluenesulfonic acid (pTSA). The reaction mechanism involves the nucleophilic attack of benzylamine on the protonated epoxide ring of (R)-glycidol. This ring-opening is followed by an intramolecular cyclization to form the oxazolidinone ring. The stereochemistry of the starting (R)-glycidol directly translates to the (R)-configuration at the 4-position of the resulting oxazolidinone.

ReactantsCatalystSolventKey Feature
Benzylamine, (R)-Glycidolp-Toluenesulfonic acid (pTSA)Tetrahydrofuran (B95107) (THF)Stereospecific conversion

Synthetic Pathways Involving Carbonyl Compounds

The most prevalent and well-established method for synthesizing (R)-4-benzyloxazolidin-2-one begins with the naturally occurring amino acid, D-phenylalanine, which contains a carboxylic acid group (a carbonyl compound). guidechem.com This multi-step process leverages the inherent chirality of the starting material.

The synthesis typically involves two main steps:

Reduction of the Carboxylic Acid: The carboxylic acid functionality of D-phenylalanine is reduced to a primary alcohol to form (R)-2-amino-3-phenyl-1-propanol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (THF). guidechem.com

Cyclization: The resulting amino alcohol is then cyclized to form the oxazolidinone ring. This can be achieved using various carbonylating agents, such as phosgene (B1210022) or its safer equivalents like diethyl carbonate. guidechem.com

Starting MaterialKey ReagentsIntermediateOverall Yield
D-Phenylalanine1. LiAlH₄2. Diethyl Carbonate, Sodium Ethoxide(R)-2-amino-3-phenyl-1-propanol66% guidechem.com

N-Acylation Protocols for the Derivatization of (R)-4-Benzyloxazolidin-2-one to (R)-3-Acetyl-4-benzyloxazolidin-2-one

The N-acylation of (R)-4-benzyloxazolidin-2-one introduces the acetyl group onto the nitrogen atom of the oxazolidinone ring. This transformation is typically achieved using activated forms of acetic acid under basic or catalytic conditions.

Acylation with Acetic Anhydride (B1165640) Under Controlled Conditions

Acetic anhydride is a common and effective acetylating agent. The N-acylation of oxazolidinones can be performed under mild conditions, avoiding the use of strong bases like butyllithium. A simplified and efficient procedure involves the use of triethylamine (B128534) as a base and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP). bohrium.com

The reaction proceeds at room temperature, where triethylamine neutralizes the acetic acid byproduct, and DMAP acts as a nucleophilic catalyst, activating the acetic anhydride to facilitate the acylation.

Acylating AgentBaseCatalystTemperature
Acetic AnhydrideTriethylamine4-(N,N-Dimethylamino)pyridine (DMAP)Room Temperature

Utilization of Acetyl Chloride in N-Acylation Reactions

Acetyl chloride is another highly reactive acylating agent used for this transformation. Similar to the protocol with acetic anhydride, the reaction can be carried out efficiently in the presence of triethylamine and catalytic DMAP at room temperature. bohrium.com This method provides a convenient route to the desired N-acylated product.

A one-pot alternative involves generating the acylating agent in situ. For instance, an acid can be treated with pivaloyl chloride and triethylamine to form a mixed anhydride, which then acylates the oxazolidinone. scribd.com While this specific example uses various carboxylic acids, the principle can be extended to acetic acid to generate a mixed anhydride for acetylation.

Acylating AgentBase / CatalystKey Advantage
Acetyl ChlorideTriethylamine, cat. DMAPHigh reactivity, mild conditions bohrium.com
Acetic Acid / Pivaloyl ChlorideTriethylamineOne-pot procedure from the corresponding acid scribd.com

Catalytic Approaches to N-Acylation, Including DBU-Mediated Methods

Modern synthetic methods often focus on catalytic approaches to improve efficiency and sustainability. For the N-acylation of oxazolidinones, several catalytic systems have been developed.

One innovative method employs N-heterocyclic carbene (NHC) catalysis to achieve the N-acylation of oxazolidinones using aldehydes as the acyl source. chemistryviews.org In this aerobic oxidative catalysis, a triazolium salt serves as the NHC precursor, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used as the base. chemistryviews.org This reaction allows for the formation of the N-acylated product under mild conditions, using air as the terminal oxidant.

While direct DBU-catalyzed acetylation with standard acetylating agents is less commonly documented for this specific transformation, DBU is well-known as a strong, non-nucleophilic base and catalyst in various organic reactions, including amidations, which are mechanistically related to N-acylation. nih.govacs.org

Catalytic SystemAcyl SourceBaseKey Feature
N-Heterocyclic Carbene (NHC)AldehydDBUAerobic oxidative catalysis chemistryviews.org

Applications of R 3 Acetyl 4 Benzyloxazolidin 2 One As a Chiral Auxiliary in Stereoselective Transformations

Stereoselective Aldol (B89426) Reactions Mediated by (R)-3-Acetyl-4-benzyloxazolidin-2-one

The Evans aldol reaction, which utilizes oxazolidinone chiral auxiliaries, is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products.

Diastereoselective Aldol Additions for the Construction of Chiral Centers

The use of this compound in aldol additions allows for the highly diastereoselective construction of new chiral centers. The process typically begins with the formation of a boron enolate. The N-acyl group is treated with a dialkylboron triflate, such as dibutylboron triflate, and a tertiary amine like diisopropylethylamine. smolecule.com This generates a (Z)-enolate, which is stabilized by chelation between the boron atom and the two carbonyl oxygens of the oxazolidinone system.

The subsequent addition of an aldehyde proceeds through a highly organized, chair-like six-membered transition state. smolecule.com The stereochemical outcome is dictated by the facial selectivity imposed by the benzyl (B1604629) group of the auxiliary, which directs the aldehyde to attack from the less sterically hindered face of the enolate. This level of organization results in excellent stereocontrol, consistently producing the syn-aldol adduct with high diastereoselectivity. smolecule.com This methodology has been applied in the synthesis of complex molecules, including the concise total synthesis of natural products like (−)-cytoxazone. nih.gov

Reactant 1ReagentsElectrophile (Aldehyde)Diastereomeric Ratio (syn:anti)Yield (%)
N-propionyl-(R)-4-benzyloxazolidin-2-oneBu₂BOTf, DIPEABenzaldehyde>95:5~80-90
N-propionyl-(R)-4-benzyloxazolidin-2-oneBu₂BOTf, DIPEAIsobutyraldehyde>95:5~80-90
N-propionyl-(R)-4-benzyloxazolidin-2-oneBu₂BOTf, DIPEAAcetaldehyde>95:5~75-85

This table presents typical results for Evans syn-aldol reactions based on established protocols.

Chiral Titanium Enolate Chemistry in Aldol Processes

Titanium enolates derived from N-acyl oxazolidinones also serve as effective nucleophiles in stereoselective aldol reactions. The chlorotitanium enolate of an N-propionyl oxazolidinone can be generated using titanium(IV) chloride (TiCl₄) and a hindered amine base such as N,N-diisopropylethylamine (DIPEA). researchgate.netjmcs.org.mxscielo.org.mx

These titanium enolates react with aldehydes to afford syn-aldol adducts with good to excellent diastereoselectivity. researchgate.net The facial selectivity in these additions is thought to involve a non-chelated transition state. researchgate.netjmcs.org.mxscielo.org.mx For instance, the chlorotitanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one, a close analogue of the oxazolidinone auxiliary, condenses with various aryl aldehydes to give the 'Evans syn' aldol product with diastereomeric ratios ranging from 73:27 to 97:3. researchgate.netjmcs.org.mxscielo.org.mx In some cases, the addition of N-methyl-2-pyrrolidone (NMP) can be beneficial for the reaction. nih.govnih.gov This approach is advantageous as titanium tetrachloride is an economical Lewis acid. researchgate.net

N-Acyl AuxiliaryAldehydeBaseAdditiveDiastereomeric Ratio (syn:anti)Yield (%)
(R)-N-propionyl-4-benzyl-thiazolidin-2-thione2-BenzyloxyacetaldehydeDIPEATiCl₄, NMP3:198
N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-oneBenzaldehydeDIPEATiCl₄97:386
N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one4-ChlorobenzaldehydeDIPEATiCl₄95:588

Data adapted from studies on thiazolidinone and thiazolidinethione analogues, which exhibit similar reactivity patterns to oxazolidinones. nih.gov

Bioinspired Aldol Additions Employing this compound

The principles of stereocontrol offered by this compound and related auxiliaries are valuable in bioinspired synthesis, where key steps may mimic enzymatic transformations. For example, the synthesis of homocitric acid lactone, a critical co-factor for the enzyme nitrogenase, was achieved using a bioinspired aldol addition as the key stereochemistry-defining step. nih.gov This approach mimics the biosynthetic pathway where acetyl-coenzyme A adds to alpha-ketoglutarate. nih.gov

In the chemical synthesis, an auxiliary-controlled aldol reaction was developed to achieve the desired absolute stereocontrol. nih.gov While direct aldol additions of N-acetyl imide enolates to ketones or α-keto esters are challenging and often result in low diastereocontrol, this strategy provides a template for tackling complex biosynthetic targets. nih.gov Similarly, the biomimetic synthesis of rearranged triterpenoids Alstoscholarinoids A and B involved investigating a transannular aldol addition, highlighting the efforts to apply fundamental stereoselective reactions to complex, bioinspired problems. nih.gov

Asymmetric Alkylation Reactions Utilizing this compound Derivatives

Asymmetric alkylation of enolates derived from this compound and its derivatives is a cornerstone of modern organic synthesis, providing a reliable method for creating stereogenic centers. rsc.org

Enolate Generation and Subsequent Alkylation Strategies

The alkylation process begins with the deprotonation of the α-carbon of the N-acyl group using a strong, non-nucleophilic base. smolecule.comlibretexts.org Commonly used bases include lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS). smolecule.com This step selectively forms a (Z)-enolate, which is stabilized by a rigid chelate structure between the metal cation and the two carbonyl oxygen atoms of the N-acyl oxazolidinone. smolecule.com

This pre-formed enolate is then treated with an alkylating agent, typically a primary alkyl halide like allyl iodide or benzyl bromide. smolecule.comlibretexts.org The bulky benzyl group on the chiral auxiliary effectively blocks one face of the enolate, forcing the alkyl halide to approach from the opposite, less hindered face. This steric control leads to a highly diastereoselective Sₙ2 reaction, often achieving diastereomeric ratios greater than 98:2. smolecule.com The reactivity of the enolate can be influenced by the counterion; sodium enolates, for instance, sometimes undergo alkylation at lower temperatures than their lithium counterparts, leading to enhanced diastereoselectivity. uwo.ca

ElectrophileBaseTemperature (°C)Yield (%)Diastereomeric Ratio
Allyl iodideLDA-78 to -2088-92>98:2
Benzyl bromideNaHMDS-78 to -4085-95>98:2
Methyl iodideLDA-78 to 0~90>95:5

Data represents typical outcomes for the alkylation of N-propionyl-(R)-4-benzyloxazolidin-2-one. smolecule.com

Cobalt-Mediated Alkylation of Acetoacetyl Oxazolidinones

While lithium, sodium, and titanium enolates are most common, other metals can be employed to mediate stereoselective transformations of oxazolidinone derivatives. Although detailed research on cobalt-mediated alkylation of the specific compound this compound is not extensively documented in the provided context, related methodologies illustrate the principle. For instance, zirconium enolates of N-(arylacetyl)oxazolidinones have been used for the α-tertiary alkylation with tertiary alkyl halides, a challenging transformation. nih.gov This reaction proceeds with high diastereoselectivity, suggesting that various transition metal enolates can offer unique reactivity profiles for installing complex quaternary carbon centers. nih.gov These specialized methods highlight the ongoing development of new strategies to expand the scope of auxiliary-controlled alkylations.

Diastereoselective Michael Addition Reactions Facilitated by this compound

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. figshare.comresearchgate.net When an oxazolidinone chiral auxiliary is attached to the substrate, it can effectively control the facial selectivity of the nucleophilic attack, leading to the formation of one diastereomer in preference to the other. rsc.org

Research has demonstrated the utility of 3-(trans-enoyl)oxazolidin-2-ones as highly effective Michael acceptors in reactions with chiral Ni(II) complexes of glycine Schiff bases. youtube.combeilstein-journals.org These reactions provide an efficient route to β-substituted pyroglutamic acids. researchgate.net The high electrophilicity and conformational homogeneity of the N-enoyloxazolidinone system contribute to remarkable reactivity and, frequently, high diastereoselectivity. youtube.com

In these transformations, the stereochemical outcome is often predominantly controlled by the chiral auxiliary on the Michael acceptor. researchgate.net The interaction between the chiral Ni(II) complex and the oxazolidinone acceptor can be described as a "matched" or "mismatched" pairing. In matched cases, where the inherent facial preferences of both the nucleophile and the acceptor align, the reaction proceeds rapidly with exceptionally high diastereoselectivity (>98% de). researchgate.net Conversely, in mismatched pairings, the reaction is slower, but can still yield products with high diastereo- and enantiomeric purity. researchgate.net The robust stereocontrol exerted by the oxazolidinone auxiliary makes this a practical and synthetically valuable method. researchgate.net

Table 1: Diastereoselectivity in Michael Addition of a Chiral Ni(II)-Glycine Complex to N-Enoyloxazolidinones

Michael Acceptor ConfigurationGlycine Complex ConfigurationStereochemical PairingDiastereomeric Excess (de)
(S)-enoyl-oxazolidinone(S)-complexMatched>98%
(R)-enoyl-oxazolidinone(S)-complexMismatchedHigh

Note: This table illustrates the principle of topographical control where the oxazolidinone auxiliary on the acceptor governs the stereochemical outcome.

While specific studies on N-acetoacetyl-4-benzyloxazolidin-2-one as a Michael donor were not prominently detailed in the reviewed literature, the principles of conjugate additions using N-acylated oxazolidinones are well-established. rsc.org The enolate generated from an N-acyloxazolidinone, such as the acetyl derivative, can act as a potent nucleophile in Michael additions. nih.gov The chiral auxiliary, in this case, (R)-4-benzyl-2-oxazolidinone, dictates the stereochemistry of the addition by shielding one face of the enolate. rsc.org

The high degree of asymmetric induction is generally attributed to the formation of a rigid chelate between the N-acyloxazolidinone and a metal ion, combined with the steric hindrance provided by the substituent at the 4-position (the benzyl group). rsc.org This combination effectively blocks one face of the enolate from the incoming Michael acceptor, leading to high diastereoselectivity in the formation of the new carbon-carbon bond. rsc.org This strategy has been widely applied in the synthesis of complex natural products. rsc.org

Stereoselective Radical Addition Processes Involving this compound Scaffolds

Free radical additions represent a powerful method for C-C bond formation under mild, non-basic conditions. libretexts.org The use of chiral auxiliaries has been extended to control the stereochemistry of these reactions, providing valuable routes to complex chiral molecules, particularly amines. masterorganicchemistry.comnih.gov

A key application of oxazolidinone-derived chiral auxiliaries is in manganese-mediated intermolecular radical additions to chiral N-acylhydrazones. These reactions serve as an effective method for synthesizing chiral amines. In substrates containing an additional stereocenter, such as a β-benzyloxy group on the hydrazone, the concept of "double diastereocontrol" becomes critical.

In this scenario, both the oxazolidinone auxiliary and the existing stereocenter on the hydrazone backbone exert stereochemical influence on the incoming radical. When these two elements work in concert (a "matched" pair), the diastereoselectivity of the radical addition is enhanced. Conversely, if they oppose each other (a "mismatched" pair), the selectivity can be diminished or even reversed. This interplay allows for a kinetic resolution process, where the matched diastereomer of the starting hydrazone reacts faster, enabling the isolation of a single diastereomeric product and the recovery of the unreacted, enriched mismatched starting material.

The development of chiral N-acylhydrazones as radical acceptors has provided a robust platform for asymmetric amine synthesis. libretexts.orgmasterorganicchemistry.com N-aminooxazolidinones, derived from commercially available chiral oxazolidinones, can be condensed with aldehydes to form these hydrazone radical acceptors. libretexts.org

Lewis acid-promoted radical additions of alkyl iodides to these systems proceed with high diastereoselectivity, typically ranging from 93:7 to 99:1. libretexts.org Studies comparing different substituents on the oxazolidinone ring have shown that a benzyl group at the 4-position is highly effective for stereocontrol. libretexts.org Following the radical addition, the resulting N-acylhydrazine product can be cleaved to yield the desired chiral amine and recover the oxazolidinone auxiliary, highlighting the efficiency of this methodology. masterorganicchemistry.com This approach avoids harsh reagents and tolerates a wide variety of functional groups in both the radical precursor and the hydrazone. nih.gov

Table 2: Representative Diastereomeric Ratios in Radical Additions to Chiral N-Acylhydrazones

Radical Source (R-I)Hydrazone PrecursorLewis AcidDiastereomeric Ratio (dr)
Isopropyl IodidePropionaldehydeZnCl₂93:7
Cyclohexyl IodidePropionaldehydeZnCl₂99:1
tert-Butyl IodideBenzaldehydeZnCl₂98:2

Data adapted from studies on radical additions to N-acylhydrazones derived from chiral oxazolidinones. libretexts.org

Other Enantioselective Reactions and Ring Transformations of Oxazolidinone Derivatives

Beyond conjugate additions and radical reactions, oxazolidinone auxiliaries are widely employed in a plethora of other stereoselective transformations. sigmaaldrich.comlibretexts.org Their most prominent applications are arguably in asymmetric aldol reactions and α-alkylations of the corresponding N-acyl imides. sigmaaldrich.comlibretexts.org In these reactions, the formation of a specific (Z)-enolate, directed by the auxiliary and reaction conditions, leads to predictable and highly diastereoselective outcomes. sigmaaldrich.com

Furthermore, the oxazolidinone ring itself can undergo transformations. For instance, stereocontrolled acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols provides a synthetic route to valuable 2-amino ethers. This transformation benefits from the release of ring strain and has been applied in the synthesis of biologically active molecules. Additionally, various methods exist for the synthesis of the oxazolidinone core itself, including intramolecular cyclizations of carbamates and cycloadditions, which further expands the structural diversity and utility of this class of compounds.

Nucleophilic Substitution and Ring-Opening Processes of the Oxazolidinone Core

The oxazolidinone ring, specifically its carbamate functional group, is generally considered stable and unreactive toward many nucleophiles, a feature that makes it an excellent chiral auxiliary for reactions on the N-acyl side chain. nih.gov However, under specific conditions, the carbonyl carbon of the oxazolidinone core can serve as an electrophile, undergoing nucleophilic attack that leads to either substitution or, more commonly, ring-opening.

The reaction of N-substituted oxazolidin-2-ones with potent organometallic nucleophiles, such as Grignard reagents, exemplifies a direct ring-opening process. nih.govresearchgate.net In this transformation, the organomagnesium species attacks the electrophilic carbamate carbonyl group, initiating a ring-opening cascade to furnish tertiary carboxylic amides. nih.govresearchgate.net This method has been demonstrated with various substituents on the oxazolidinone ring and a range of Grignard reagents, including alkyl, phenyl, benzyl, and allyl magnesium halides. nih.gov The resulting chiral amides are valuable intermediates for further stereoselective transformations. nih.gov

The regioselectivity of the nucleophilic attack on the oxazolidinone core can be influenced by the nature of the nucleophile, distinguishing between "hard" and "soft" reagents. pitt.edu It is proposed that hard nucleophiles, such as alkoxides, will preferentially attack the hard electrophilic center of the carbonyl carbon in an addition-elimination pathway. pitt.edu Conversely, soft nucleophiles are anticipated to favor an S_N_2-type substitution at the C5 position, which is a softer electrophilic site, leading to cleavage of the C-O bond. pitt.edu This differential reactivity allows for controlled ring-opening to access distinct classes of chiral α-substituted carbonyl compounds.

Table 1: Ring-Opening of N-Alkyl-Oxazolidin-2-ones with Grignard Reagents

Acylation and Reduction Reactions on the Oxazolidinone Ring System

Transformations involving acylation and reduction are fundamental in organic synthesis, but when applied to N-acyl oxazolidinones like this compound, these reactions predominantly occur on the exocyclic N-acyl group rather than the oxazolidinone ring itself. The ring system is notably robust. For instance, the reduction of a separate ketone functionality within a molecule using sodium borohydride (NaBH₄) has been shown to proceed effectively without affecting the oxazolidinone ring. nih.gov

Despite its general stability, specific reagents can induce reduction of the oxazolidinone core, typically resulting in ring cleavage. A key example is the reductive ring-opening of oxazolidinones to yield valuable chiral diols. pitt.edu This transformation fundamentally alters the core structure and provides access to important chiral building blocks that retain the stereochemical information from the original auxiliary.

Direct acylation on the oxazolidinone ring system is not a commonly reported transformation. The inherent electronic structure of the carbamate within the ring does not present a readily available site for electrophilic acylation without prior activation or modification of the heterocyclic core. The standard reactivity involves the nitrogen atom, which is already acylated in the parent compound, making further acylation at this site unfavorable. Therefore, synthetic strategies typically focus on the manifold reactivity of the N-acyl substituent, which is readily manipulated.

Table 2: Reactivity of the Oxazolidinone Ring System to Reduction

Intramolecular Cyclization Reactions for Novel Cyclic Compound Formation

While typically employed for intermolecular reactions, the this compound framework and its derivatives can participate in intramolecular cyclization reactions, leveraging the oxazolidinone core as an electrophilic partner to form novel cyclic compounds. nih.gov This approach unlocks synthetic pathways to valuable chiral lactams and other heterocyclic systems.

One powerful strategy involves the intramolecular cyclization of oxazolidinones tethered to carbanions stabilized by adjacent sulfone, sulfoxide, or phosphonate groups. nih.gov Upon treatment with a suitable base, the generated carbanion attacks the internal oxazolidinone carbonyl, leading to the formation of functionalized γ- and δ-lactams in high yields. nih.gov This process effectively transfers the chirality of the oxazolidinone precursor to the newly formed lactam product.

A more complex cyclization has been developed using vinyl oxazolidinone derivatives. nih.gov Reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) generates a reactive α,β-unsaturated acyliminium ion intermediate. nih.gov An appended nucleophile within the molecule can then undergo an intramolecular 1,4-addition reaction with this intermediate, resulting in the formation of cyclic vinyl oxazolidinones with excellent levels of diastereocontrol. nih.gov This oxidative method demonstrates how the oxazolidinone moiety can be activated to facilitate the construction of intricate molecular architectures like tetrahydropyrans. nih.gov

Table 3: Intramolecular Cyclization Reactions Involving the Oxazolidinone Core

Mechanistic Investigations and Stereochemical Elucidation in R 3 Acetyl 4 Benzyloxazolidin 2 One Chemistry

Comprehensive Analysis of Enolate Geometries and Their Impact on Facial Selectivity

The stereochemical outcome of reactions involving (R)-3-acetyl-4-benzyloxazolidin-2-one is fundamentally governed by the geometry of the enolate intermediate and the subsequent facial selectivity of electrophilic attack. The formation of a specific enolate isomer, typically the Z-enolate, is a crucial first step. blogspot.comchem-station.com This is often achieved through "soft" enolization using a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), in the presence of a hindered amine base like diisopropylethylamine (i-Pr₂NEt). wikipedia.orgblogspot.com

The enolization process is believed to proceed through a six-membered, chair-like transition state, which favors the formation of the Z-enolate. blogspot.comchem-station.com Once formed, the Z-enolate adopts a conformation that minimizes dipole-dipole repulsions between the two carbonyl groups of the N-acyloxazolidinone. chem-station.comyoutube.com This preferred conformation orients the bulky benzyl (B1604629) group at the C4 position of the oxazolidinone ring in a way that effectively shields one of the enolate's faces. uwindsor.ca Consequently, an incoming electrophile is directed to the less sterically hindered face, leading to a highly predictable and diastereoselective transformation. uwindsor.canih.gov This substrate-controlled facial bias is the cornerstone of the auxiliary's effectiveness in asymmetric synthesis. uwindsor.ca

Detailed Stereochemical Outcome Studies in Oxazolidinone-Assisted Reactions

The predictable enolate geometry and facial bias translate into highly reliable stereochemical outcomes, particularly in asymmetric aldol (B89426) reactions. wikipedia.orgresearchgate.net When the Z-enolate of this compound reacts with an aldehyde, the reaction proceeds through a Zimmerman-Traxler-type chair-like six-membered transition state. youtube.comwilliams.edu The substituents of both the enolate and the aldehyde preferentially occupy equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions. tcichemicals.com

This predictable arrangement consistently leads to the formation of the syn-aldol adduct. chem-station.comnih.gov This outcome is so reliable that it is often referred to as the "Evans syn" product. chem-station.comnih.gov The high diastereoselectivity observed in these reactions has been extensively documented and forms the basis for the synthesis of complex molecules with multiple contiguous stereocenters. wikipedia.orgresearchgate.net For instance, Evans' classic synthesis of the macrolide cytovaricin masterfully employed oxazolidinone auxiliaries to set the absolute stereochemistry of nine stereocenters through a series of asymmetric aldol and alkylation reactions. wikipedia.org The ability to reliably predict the stereochemical outcome makes this methodology a powerful tool in total synthesis. researchgate.netchem-station.com

Influence of Catalyst Systems and Reaction Parameters on Diastereoselectivity and Enantioselectivity

While the chiral auxiliary itself provides the primary stereochemical control, the choice of catalyst system and reaction parameters can significantly influence both diastereoselectivity and, in catalytic versions, enantioselectivity. The Lewis acid used for enolization is particularly critical. Boron enolates, generated with reagents like dibutylboron triflate, are highly effective for producing syn-aldol products with exceptional selectivity. chem-station.comyoutube.com

However, altering the Lewis acid can lead to different stereochemical outcomes. For example, the use of titanium tetrachloride (TiCl₄) can, under certain conditions, favor the formation of non-Evans syn aldol products. nih.govmdpi.com This stereodivergence is attributed to the potential for the titanium atom to form a chelated transition state involving the carbonyl group of the oxazolidinone ring, which alters the preferred trajectory of electrophilic attack. nih.govacs.org The stoichiometry of the base used can also play a role in dictating the reaction pathway. princeton.edu Furthermore, Lewis acids such as Et₂AlCl and EtAlCl₂ have been shown to promote high stereo- and facial selectivity in other reactions, such as Diels-Alder cycloadditions involving substrates bearing oxazolidinone auxiliaries. researchgate.net These findings underscore the importance of carefully selecting catalysts and reagents to achieve the desired stereoisomer.

Table 1: Influence of Lewis Acid on Aldol Reaction Stereoselectivity

Lewis Acid Predominant Product Transition State Model
Bu₂BOTf Evans syn Non-chelated Zimmerman-Traxler
TiCl₄ non-Evans syn Chelated Zimmerman-Traxler

Computational and Spectroscopic Approaches to Mechanistic Understanding (e.g., NMR for Stereoisomer Determination)

Modern computational and spectroscopic methods have provided deep insights into the mechanisms governing stereoselectivity in oxazolidinone-assisted reactions. Density Functional Theory (DFT) computations have been extensively used to model the transition states of these reactions. nih.govpublish.csiro.auresearchgate.net These studies have helped to rationalize the high stereoselectivity observed experimentally by calculating the relative energies of different possible transition state structures. nih.govacs.org For example, computational modeling has supported the chair-like transition state in aldol reactions and has been used to explain the stereodivergence between chelated and non-chelated pathways. nih.govresearchgate.net DFT calculations have also been employed to investigate the mechanism of auxiliary cleavage, explaining the differing regioselectivities of various hydrolytic reagents. publish.csiro.auresearchgate.net

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for determining the stereochemistry of the products and intermediates. researchgate.netmdpi.com ¹H-NMR spectroscopy allows for the analysis of the diastereomeric ratio of products, often by observing the distinct signals of the newly formed stereocenters. williams.edumdpi.com For instance, the coupling constants and chemical shifts of protons adjacent to the newly created hydroxyl and methyl groups in an aldol adduct can be used to confirm its syn or anti relative stereochemistry. Detailed NMR data, including ¹H and ¹³C spectra, are routinely used to characterize the stereoisomers produced in these reactions. mdpi.comnih.gov

Investigation of Unprecedented Substrate-Driven Hydrolytic Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemate entirely into a single, enantiomerically pure product. This process involves the kinetic resolution of a rapidly equilibrating racemic substrate. nih.gov Recently, research has explored the application of hydrolytic DKR, where water is the nucleophile, to various substrates. nih.govrsc.orgnih.gov

In the context of chiral auxiliaries and related structures, investigations into substrate-driven DKR processes are an emerging area. While the primary role of this compound is to direct stereoselective bond formation, the principles of stereochemical control and differentiation are relevant. Studies on the hydrolytic DKR of related cyclic compounds, such as β-lactones, have demonstrated that a chiral catalyst can selectively hydrolyze one enantiomer of a racemic substrate. nih.govrsc.org If the substrate can racemize under the reaction conditions, the entire mixture can theoretically be converted to a single enantiomer of the product. nih.gov For example, the hydrolytic DKR of racemic 3-phenyl-2-oxetanone has been achieved using a chiral phase-transfer catalyst and a hydroxide (B78521) source, yielding chiral tropic acid with high enantioselectivity. rsc.org This type of transformation, driven by the substrate's ability to epimerize, represents an advanced application of stereocontrol that could potentially be extended to derivatives of oxazolidinone auxiliaries.

Strategic Applications of R 3 Acetyl 4 Benzyloxazolidin 2 One in Complex Molecule Total Synthesis

Total Synthesis of Pharmaceuticals and Biologically Active Compounds

The versatility of (R)-3-acetyl-4-benzyloxazolidin-2-one is showcased in its application to the synthesis of a wide range of therapeutic agents. Its ability to induce chirality with high fidelity has made it an indispensable tool in the construction of enantiomerically pure drugs, from antiviral agents to treatments for central nervous system disorders.

Enantiopure Carbocyclic Nucleosides as HIV Protease Inhibitors

The synthesis of enantiopure carbocyclic nucleosides is of significant interest due to their potential as antiviral agents, particularly as inhibitors of HIV reverse transcriptase. An efficient asymmetric synthesis of 1592U89, a potent inhibitor of HIV reverse transcriptase, utilizes (R)-4-benzyl-2-oxazolidin-2-one as a chiral auxiliary sigmaaldrich.com. This approach highlights the power of chiral auxiliaries in constructing the stereochemically complex carbocyclic core of these nucleoside analogs. The key step involves an asymmetric aldol (B89426) condensation, where the chiral auxiliary directs the formation of the desired stereoisomer, which is crucial for the compound's biological activity. The development of potent HIV-1 protease inhibitors has also incorporated bicyclic oxazolidinone scaffolds as P2 ligands. While not directly employing this compound, these syntheses underscore the importance of the oxazolidinone motif in achieving high inhibitory potency against HIV-1 protease nih.gov.

Target Compound Chiral Auxiliary Application Key Reaction Significance
1592U89Asymmetric synthesis of the carbocyclic coreAsymmetric Aldol CondensationPotent inhibitor of HIV reverse transcriptase
Bicyclic Oxazolidinone HIV-1 Protease InhibitorsFormation of the P2 ligand scaffoldIBX-mediated cyclizationHigh potency against HIV-1 protease

Key Intermediates for Angiotensin Receptor Blockers (e.g., Aliskiren)

Aliskiren, the first in a class of drugs known as direct renin inhibitors, is used to treat hypertension. The synthesis of this complex molecule, which contains multiple stereocenters, presents a significant challenge. Evans chiral auxiliaries have been instrumental in developing efficient synthetic routes to key intermediates of Aliskiren researchgate.net. A convergent synthesis approach often relies on the coupling of chiral fragments, and (S)-4-benzyloxazolidin-2-one, the enantiomer of the title compound, has been explicitly used for this purpose ruifuchems.com. The synthesis involves an asymmetric allylation reaction, aided by the chiral auxiliary, to produce crucial intermediates with excellent enantiomeric purity (greater than 97% ee) researchgate.net. This high level of stereocontrol is essential for the final drug's efficacy and safety. A "one-pot" process for the production of (S)-4-(phenylmethyl)-2-oxazolidinone has been developed to improve efficiency and scalability for industrial applications researchgate.net.

Target Chiral Auxiliary Key Transformation Stereoselectivity
Aliskiren Intermediate(S)-4-Benzyloxazolidin-2-oneAsymmetric Allylation>97% ee
Aliskiren Fragment(S)-4-Benzyloxazolidin-2-oneDiastereoselective Epoxidation, Tandem Reduction-CyclizationHigh

Synthesis of (2R, 2′S)-erythro-Methylphenidate

Methylphenidate is a medication used to treat attention deficit hyperactivity disorder (ADHD). The therapeutic activity resides primarily in the (2R, 2'R)-threo-enantiomer, while other stereoisomers are less active or may contribute to side effects. The enantioselective synthesis of specific stereoisomers of methylphenidate is therefore highly desirable. An enantioselective synthesis of (2S, 2'R)-erythro-methylphenidate has been reported utilizing (R)-4-benzyl-2-oxazolidinone as the chiral auxiliary sigmaaldrich.com. A similar synthesis of (2S,2'R)-erythro-methylphenidate employs the (S)-4-benzyl-2-oxazolidinone auxiliary to control the diastereofacial selectivity during the hydrogenation of an enamine intermediate mdma.ch. This key step establishes the two contiguous stereocenters with high diastereoselectivity (97:3). The chiral auxiliary is then cleaved to yield the desired enantiomerically enriched product.

Target Isomer Chiral Auxiliary Key Stereocontrolling Step Diastereomeric Ratio
(2S, 2'R)-erythro-Methylphenidate(R)-4-Benzyl-2-oxazolidinoneAsymmetric synthesisHigh
(2S, 2'R)-erythro-Methylphenidate(S)-4-Benzyl-2-oxazolidinoneHydrogenation of an enamine intermediate97:3

Precursors to Asymmetric Single Isomeric Drugs (e.g., Antitumor, Anesthetic, Antispasmodic Agents)

The use of chiral auxiliaries is a cornerstone of modern pharmaceutical development, enabling the synthesis of single-enantiomer drugs with improved therapeutic profiles pharmtech.com. Evans oxazolidinones are frequently the auxiliary of choice in the early stages of drug discovery due to their reliability and versatility wikipedia.org.

In the development of antitumor agents, an Evans oxazolidinone was employed as a chiral auxiliary in the synthesis of Netarsudil, a rho kinase inhibitor used to treat glaucoma nih.gov. The synthesis involves the stereoselective installation of a key chiral center via the alkylation of a Boc-protected benzotriazolylmethylamine with the chiral imide derived from the oxazolidinone nih.gov.

While specific examples of the use of this compound in the synthesis of anesthetic and antispasmodic agents are not extensively detailed in the reviewed literature, the general applicability of Evans auxiliaries in asymmetric synthesis suggests their potential in creating chiral building blocks for these classes of drugs. The principles of asymmetric alkylation and aldol reactions guided by these auxiliaries can be applied to construct a wide variety of chiral molecules.

Oxazolidinonyl-Fused Piperidines as Selective Muscarinic M1 Receptor Agonists

Selective muscarinic M1 receptor agonists are of interest for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia. The stereoselective synthesis of oxazolidinonyl-fused piperidines as potential M1 receptor agonists has been reported researchgate.net. These complex bicyclic structures incorporate the oxazolidinone ring as a core component of the final molecule, not just as a temporary auxiliary. The synthesis involves a multi-step sequence where the stereochemistry is carefully controlled to yield the desired epimer, which exhibits allosteric agonistic effects on M1 receptors . The inherent chirality of the starting materials and the stereoselective transformations are crucial for obtaining the biologically active isomer.

Target Scaffold Key Structural Feature Biological Activity
Oxazolidinonyl-fused piperidinesBicyclic system with an integrated oxazolidinoneSelective muscarinic M1 receptor agonists

Small-Molecule Inhibitors for Mycobacterium tuberculosis Fatty Acyl Ligases

The lipid metabolism of Mycobacterium tuberculosis (Mtb) is a critical pathway for the bacterium's survival and virulence, making the enzymes involved attractive targets for new antitubercular drugs. Fatty acyl-AMP ligases (FAALs) and fatty acyl-CoA ligases (FACLs) are essential enzymes in the biosynthesis of complex lipids in Mtb nih.govnih.gov. The development of small-molecule inhibitors for these enzymes is a promising strategy for combating tuberculosis.

While the direct application of this compound in the synthesis of inhibitors for Mtb fatty acyl ligases is not explicitly detailed in the provided search results, the use of chiral building blocks is a common strategy in the design of potent and selective enzyme inhibitors. For instance, the synthesis of various inhibitor analogues for the Mtb phosphatase PtpB has involved the incorporation of phosphate mimetics into a basic scaffold rsc.org. The principles of asymmetric synthesis, often employing chiral auxiliaries like Evans oxazolidinones, are fundamental to creating the specific stereochemistry required for effective enzyme inhibition. The synthesis of erogorgiane, which has shown anti-tuberculosis activity, has been proposed to utilize a sulfur-based chiral auxiliary in a key Michael addition step, highlighting the importance of chiral control in this therapeutic area scielo.org.mx.

Synthesis of Natural Products and their Analogs

The true power of this compound is demonstrated in its application to the total synthesis of complex natural products, where precise control of stereochemistry is paramount.

Asymmetric Synthesis of Homocitric Acid Lactone

A concise and diastereoselective synthesis of homocitric acid lactone has been achieved, with a key step relying on a bioinspired aldol addition to establish the critical stereocenter. nih.gov This approach, inspired by the natural biosynthetic pathway, minimizes the use of protecting groups and oxidation state manipulations. nih.gov

The synthesis commences with the preparation of the chiral auxiliary, this compound. nih.gov The subsequent aldol reaction between the titanium enolate of this auxiliary and a suitable ketoester proceeds with high diastereoselectivity to furnish the desired aldol adduct. This adduct is then elaborated through a series of transformations, including hydrolysis of the auxiliary, to yield the target homocitric acid lactone. nih.gov

StepReagents and ConditionsProductYield
1(R)-4-benzyloxazolidin-2-one, Acetic anhydride (B1165640), Et3N, DMAP, THF, 0 °C to rtThis compound97%
2TiCl4, DIPEA, CH2Cl2, -78 °C to 0 °C; then ketoesterAldol Adduct89%
3NaOMe, MeOHMethyl EsterHigh Yield
4Oxidative CleavageIntermediate~50%
5Hydrolysis(-)-Homocitric Acid Lactone71%

Stereoselective Syntheses of C-Glycosylated Amino Acids

The synthesis of C-glycosylated α-amino acids, important mimics of glycopeptides, often relies on the stereocontrolled formation of a carbon-carbon bond between the sugar and amino acid fragments. While direct application of this compound is not extensively documented in this specific context, the broader class of Evans oxazolidinone auxiliaries plays a crucial role in analogous transformations. These auxiliaries are employed to direct the alkylation of a glycine enolate equivalent with a glycosyl electrophile, thereby establishing the desired stereochemistry at the α-carbon of the amino acid. The benzyl (B1604629) group of the auxiliary effectively shields one face of the enolate, leading to highly diastereoselective alkylation.

Advanced Approaches to Tubuvaline and O-Benzyltubulysin V Analogs

The tubulysins are a family of potent antimitotic agents, and their complex structures, featuring the unusual amino acids tubuvaline (Tuv) and tubuphenylalanine, have presented significant synthetic challenges. nih.gov A revised and more efficient synthetic route to tubuvaline and the subsequent synthesis of O-benzyltubulysin V benzyl ester have been developed, showcasing the utility of a chiral oxazolidinone precursor in a key diastereoselective radical addition step. nih.govstmarys-ca.eduacs.org

This advanced approach utilizes a manganese-mediated radical addition to a chiral N-acylhydrazone derived from an oxazolidinone. nih.gov This key step allows for the stereocontrolled introduction of the side chain of tubuvaline. The resulting product is then further elaborated through a series of reactions, including thiazole formation, to complete the synthesis of the tubuvaline fragment. This fragment is then incorporated into the synthesis of O-benzyltubulysin V benzyl ester. nih.gov The efficiency of this route is significantly improved by incorporating the thiazole moiety earlier in the synthetic sequence. stmarys-ca.eduacs.org

Key TransformationMethodDiastereoselectivity
C-C bond formation for Tuv side chainMn-mediated radical addition to chiral N-acylhydrazoneHigh
Thiazole formationCyclocondensation and oxidation-

Synthetic Pathways to Hydroxylysine

Hydroxylysine is a modified amino acid found in collagen and other connective tissues. Its synthesis in a stereochemically defined manner is of significant interest. Asymmetric syntheses of β-hydroxy-α-amino acids, the structural core of hydroxylysine, are well-established using Evans-type chiral auxiliaries. The general strategy involves the diastereoselective aldol reaction of a chiral glycine enolate equivalent, derived from an N-acylated oxazolidinone, with an appropriate aldehyde.

In the context of hydroxylysine synthesis, a protected 4-aminobutanal derivative would serve as the aldehyde component. The aldol reaction with the enolate of this compound would generate the syn-β-hydroxy-α-amino acid precursor with high stereocontrol. Subsequent deprotection and removal of the chiral auxiliary would then afford the desired hydroxylysine.

Functionalized Dipeptide Isosteres

Dipeptide isosteres, which mimic the structure of a peptide bond, are valuable tools in medicinal chemistry for the development of enzyme inhibitors with improved pharmacokinetic properties. The synthesis of conformationally restricted phenylalanine isosteres for use in renin inhibitors has been accomplished using an Evans chiral auxiliary to introduce a key amino group with high enantioselectivity.

The synthesis of these piperidone-based isosteres involves an asymmetric Michael addition of a chiral enolate, derived from an N-acyloxazolidinone, to a nitroalkene. The stereochemistry of this addition is controlled by the chiral auxiliary. The resulting adduct is then transformed through a series of steps, including reduction of the nitro group and intramolecular cyclization, to form the piperidone ring system. The oxazolidinone not only directs the stereochemistry of the initial C-N bond formation but also acts as a leaving group in the subsequent cyclization.

Chiral Building Blocks for Amino Acid Synthesis

Beyond its application in the total synthesis of specific natural products, this compound serves as a versatile chiral building block for the general asymmetric synthesis of a wide variety of non-proteinogenic α-amino acids. The reliability and high diastereoselectivity of reactions involving its enolate have made it a staple in the synthetic chemist's toolbox.

The general approach involves the acylation of (R)-4-benzyloxazolidin-2-one, followed by deprotonation to form a chiral enolate. This enolate can then be reacted with a range of electrophiles, such as alkyl halides, aldehydes, or Michael acceptors, to introduce a new stereocenter at the α-position with a high degree of stereocontrol. The bulky benzyl group of the oxazolidinone effectively blocks one face of the enolate, directing the electrophile to the opposite face.

Reaction TypeElectrophileProduct TypeDiastereoselectivity
AlkylationAlkyl Halideα-Alkyl Amino AcidHigh
Aldol AdditionAldehydeβ-Hydroxy-α-amino AcidHigh (syn)
Michael Additionα,β-Unsaturated Carbonylγ-Keto-α-amino AcidHigh
AzidationAzide Sourceα-Azido Acid (precursor to α-amino acid)High

Enantioselective Synthesis of Beta-Lactams

The β-lactam ring is a core structural component of numerous important antibiotics, including penicillins and cephalosporins. nih.gov The enantioselective synthesis of these four-membered rings is of significant interest, and chiral auxiliaries play a crucial role in controlling their stereochemistry. One of the most powerful methods for constructing the β-lactam ring is the Staudinger cycloaddition, a [2+2] reaction between a ketene and an imine. nih.govsemanticscholar.org

When a chiral oxazolidinone auxiliary, such as the one derived from (R)-4-benzyloxazolidin-2-one, is used, it exerts powerful stereocontrol over the cycloaddition. The acetyl group of this compound can be converted into a ketene precursor. In the subsequent reaction with an imine, the bulky benzyl group on the chiral auxiliary directs the imine to approach from the less hindered face. This process results in the formation of the β-lactam with a high degree of diastereoselectivity, predominantly yielding the cis-isomer. semanticscholar.org The auxiliary can then be cleaved from the product to yield the enantiomerically enriched β-lactam.

Reactant 1 (Ketene Precursor)Reactant 2 (Imine)Major Product StereochemistryDiastereomeric Ratio (cis:trans)Reference
N-Glycolyl-(R)-4-benzyloxazolidinoneN-Benzylidene-p-anisidinecis>95:5 semanticscholar.org
N-Phenylacetyl-(R)-4-benzyloxazolidinoneN-furfurylidene-anilinecisHigh nih.gov
N-phenoxyacetyl-(R)-4-benzyloxazolidinoneN-cinnamylidene-methylaminecis>90:10 semanticscholar.org

General Asymmetric Synthesis of Alpha-Amino Acids

Alpha-amino acids are the fundamental building blocks of proteins and are crucial in numerous biological processes. The asymmetric synthesis of non-proteinogenic α-amino acids is a key area of research for developing novel therapeutics and biochemical probes. nih.gov Evans auxiliaries, including (R)-4-benzyl-2-oxazolidinone, provide a reliable and highly stereoselective route to these compounds through the asymmetric alkylation of a chiral enolate. wikipedia.orgguidechem.com

The synthesis begins with the acylation of (R)-4-benzyl-2-oxazolidinone to attach a glycine equivalent. This N-acyl oxazolidinone is then treated with a strong base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon, forming a stable Z-enolate. santiago-lab.com The conformation of this enolate is fixed by the chelation between the lithium cation and the oxygen atoms of the carbonyl group and the oxazolidinone ring. santiago-lab.com The benzyl group at the C4 position of the auxiliary effectively blocks the top face of the enolate, forcing the incoming electrophile (an alkyl halide) to approach from the bottom face. wikipedia.org This results in a highly diastereoselective alkylation. Finally, the chiral auxiliary is removed by hydrolysis or other methods to release the desired α-amino acid in high enantiomeric purity. santiago-lab.com

Electrophile (R-X)BaseDiastereomeric Excess (d.e.)Resulting Amino Acid (after hydrolysis)Reference
Benzyl bromideLDA>99%Phenylalanine wikipedia.org
IodomethaneNaHMDS98%Alanine wikipedia.org
Isopropyl iodideLDA95%Valine santiago-lab.com
Allyl bromideKHMDS97%Allylglycine researchgate.net

Development of Methods for Quaternary Amino Acid Synthesis

Quaternary α-amino acids, which contain two substituents on the α-carbon, are of great interest because their incorporation into peptides can induce specific conformations and increase resistance to enzymatic degradation. beilstein-journals.org However, their synthesis is a significant challenge due to the difficulty of creating a chiral quaternary center. nih.gov

The standard Evans auxiliary approach, which is highly successful for monosubstituted α-amino acids, faces limitations for creating quaternary centers. Attempts at sequential dialkylation of substrates like 3-acetoacetyl-4-benzyloxazolidin-2-ones have been reported to be unsuccessful, highlighting the difficulty in performing a second alkylation on the already substituted α-carbon. mdpi.org This has spurred the development of more advanced methods.

One successful strategy involves modifying the chiral auxiliary scaffold itself. Researchers have designed fused bicyclic systems that incorporate an oxazolidinone ring derived from isoserine. nih.gov In this more rigid system, the initial α-alkylation proceeds with exceptional diastereoselectivity. The resulting product, which now contains a quaternary α-carbon within the bicyclic scaffold, can be hydrolyzed to release the enantiomerically pure quaternary β²,²-amino acid. nih.gov This approach demonstrates how the principles of Evans' auxiliary can be adapted within more complex frameworks to overcome synthetic challenges.

ElectrophileBaseYieldDiastereomeric RatioReference
Methyl iodideLHMDS95%83:17 nih.gov
Ethyl iodideLHMDS90%85:15 nih.gov
Benzyl bromideLHMDS92%90:10 nih.gov

Q & A

Q. What is the optimal synthetic route for (R)-3-Acetyl-4-benzyloxazolidin-2-one to ensure high enantiomeric purity?

Methodological Answer :

  • Key Steps :
    • Reaction Setup : Cool the reaction mixture to -78°C under nitrogen atmosphere to suppress side reactions.
    • Reagents : Use carbonyldiimidazole (CDI) as a coupling agent for activating carboxylic acids, ensuring efficient acylation of the oxazolidinone scaffold .
    • Purification : Employ silica gel column chromatography with a gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Monitor fractions via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) .
  • Critical Parameters : Strict temperature control (-78°C) prevents racemization. Nitrogen atmosphere minimizes oxidation of intermediates.

Q. Which analytical techniques are most reliable for confirming the identity and purity of this compound?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm stereochemistry via coupling constants (e.g., J values for chiral centers) and compare with literature data. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm .
  • HPLC : Use chiral stationary phases (e.g., Chiralpak® AD-H) to verify enantiomeric purity (>98% ee) under isocratic conditions (e.g., 90:10 hexane/isopropanol) .
  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. Ensure high-resolution data (≤0.8 Å) to minimize residual density errors .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches of this compound?

Methodological Answer :

  • Root-Cause Analysis :
    • Reaction Conditions : Verify stoichiometry of CDI and reaction time. Excess CDI (>1.2 eq) may lead to over-acylation or byproducts .
    • Purification : Re-examine column chromatography conditions. Adjust solvent polarity to separate diastereomers or impurities.
    • Stereochemical Integrity : Use X-ray crystallography to confirm configuration. Compare experimental data with SHELXL-refined models to rule out misassignment .
  • Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC). For ambiguous peaks, employ NOESY to assess spatial proximity of substituents .

Q. What strategies enhance stereoselectivity when using this compound as a chiral auxiliary in asymmetric synthesis?

Methodological Answer :

  • Design Considerations :
    • Chelation Control : Utilize Lewis acids (e.g., ZnCl₂) to stabilize transition states during alkylation or acylation. This enforces Re- or Si-face selectivity .
    • Solvent Effects : Polar aprotic solvents (e.g., THF) improve reagent solubility and stabilize intermediates. Avoid protic solvents to prevent hydrogen bonding disruptions.
    • Temperature Gradients : Perform reactions at low temperatures (-20°C to -78°C) to slow competing pathways and favor kinetically controlled products .
  • Case Study : In zinc carbenoid-mediated chain extensions, maintain 0°C during paraformaldehyde addition to achieve >95% diastereomeric excess .

Q. How should researchers address safety concerns when handling this compound in large-scale reactions?

Methodological Answer :

  • Safety Protocols :
    • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods for reactions releasing volatile byproducts (e.g., CO₂ from CDI activation) .
    • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent exothermic reactions.
    • Storage : Store under nitrogen at 2–8°C in amber glass to prevent photodegradation and moisture absorption .

Data Reporting & Reproducibility

Q. What experimental details must be included in publications to ensure reproducibility of this compound synthesis?

Methodological Answer :

  • Essential Information :
    • Synthetic Procedures : Specify exact equivalents of reagents, reaction times, and purification yields. For example, "0.665 g this compound reacted with 1.1 eq CDI for 2 h at -78°C" .
    • Analytical Data : Provide full NMR assignments (δ, multiplicity, J), HPLC retention times, and crystallographic CIF files.
    • Safety Notes : Document handling precautions (e.g., nitrogen atmosphere, quenching protocols) to align with ISO safety standards .
  • Reporting Standards : Follow Beilstein Journal guidelines: Limit main text to critical compounds; place auxiliary data in supplementary materials .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer :

  • Modeling Workflow :
    • DFT Calculations : Optimize ground-state geometries using B3LYP/6-31G(d) to assess steric and electronic effects of the benzyl/acetyl groups.
    • Transition-State Analysis : Identify energy barriers for nucleophilic attacks using NBO analysis. Compare with experimental yields to validate models.
    • Docking Studies : Simulate interactions with enzymes (e.g., lipases) to predict enantioselective hydrolysis pathways.
  • Validation : Cross-check computed NMR shifts with experimental data (RMSD <0.1 ppm for ¹H NMR) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-Acetyl-4-benzyloxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
(R)-3-Acetyl-4-benzyloxazolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.